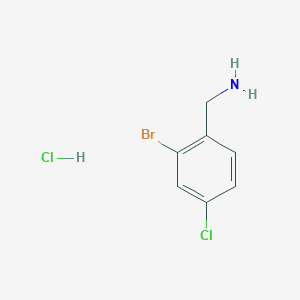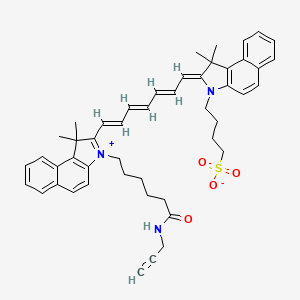
ICG-alkyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ICG-alkyne is a click chemistry reagent containing an azide group . It is a tricarbocyanine-type dye with NIR-absorbing properties (peak absorption around 780 nm) and emission maximum at 800 nm . This dye is also called Cardio Green .
Synthesis Analysis
The synthesis of alkynes often involves the use of carbon nucleophiles and ketones . Alkynide ions can be used as the nucleophile that reacts with the ketone .Molecular Structure Analysis
ICG-alkyne has a molecular weight of 768.03 and its formula is C48H53N3O4S . It contains a triple bond, which gives it high reactivity .Chemical Reactions Analysis
Alkynes, including ICG-alkyne, are known to undergo addition reactions . The reaction of acetylides with alkyl halides (in SN2 reactions) is one of the few carbon-carbon bond-forming reactions . Alkynes also undergo oxidative cleavage reactions .Physical And Chemical Properties Analysis
ICG-alkyne has a molecular weight of 768.03 . It has an extinction coefficient of 230000 cm-1 M-1, with excitation at 789 nm and emission at 813 nm . It is soluble in DMSO . Alkynes are slightly electronegative in nature .Scientific Research Applications
- In Vivo Imaging : ICG-alkyne is commonly used for in vivo imaging due to its near-infrared (NIR) fluorescence properties. It can visualize blood vessels, lymphatics, and tumors, making it essential for medical diagnostics and surgical guidance .
- Hydroxyl Radical Detection : ICG-alkyne can detect hydroxyl radicals in living cells. Its ability to penetrate retinal layers allows deeper imaging than traditional fluorescein angiography .
Mechanism of Action
Target of Action
ICG-Alkyne, a derivative of Indocyanine Green (ICG), primarily targets atheromas . Atheromas are lipid-rich, inflamed, coronary-sized plaques in atherosclerotic rabbits . ICG-Alkyne binds tightly to plasma proteins and becomes confined to the vascular system .
Mode of Action
ICG-Alkyne interacts with its targets by binding to them. This interaction results in a significant signal enhancement for in vivo detection of lipid-rich, inflamed, coronary-sized plaques in atherosclerotic rabbits . ICG-Alkyne can also be used to label azido (azide)-tagged biomolecules (like proteins, lipids, nucleic acids, sugars) chemoselectively via the well-known click-chemistry .
Biochemical Pathways
Alkyne-containing natural products are widely distributed in microbes and plants . These products have been used in various fields such as medicinal chemistry, organic synthesis, and material science . The biosynthetic enzymes and pathways for alkyne formation are the focus of ongoing research .
Pharmacokinetics
ICG-Alkyne has a half-life of 150 to 180 seconds and is removed from circulation exclusively by the liver to bile juice . This rapid clearance from the bloodstream allows for the detection of atheromas within 20 minutes of injection . The pharmacokinetics of ICG-Alkyne and its impact on bioavailability have been studied using dynamic diffuse fluorescence tomography (DFT) systems .
Result of Action
The primary result of ICG-Alkyne’s action is the enhanced in vivo detection of lipid-rich, inflamed, coronary-sized plaques in atherosclerotic rabbits . Ex vivo fluorescence reflectance imaging showed high plaque target-to-background ratios in atheroma-bearing rabbits injected with ICG-Alkyne compared to those injected with saline .
Future Directions
The potential for ICG exists at every level of cancer care, from diagnosis to surveillance . The indications, applications, and potential for ICG have grown exponentially in the past decade . Preclinical studies are currently underway investigating tumor-specific fluorescence and targeted therapeutic delivery .
properties
IUPAC Name |
4-[(2Z)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-[6-oxo-6-(prop-2-ynylamino)hexyl]benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H53N3O4S/c1-6-32-49-44(52)27-13-10-18-33-50-40-30-28-36-21-14-16-23-38(36)45(40)47(2,3)42(50)25-11-8-7-9-12-26-43-48(4,5)46-39-24-17-15-22-37(39)29-31-41(46)51(43)34-19-20-35-56(53,54)55/h1,7-9,11-12,14-17,21-26,28-31H,10,13,18-20,27,32-35H2,2-5H3,(H-,49,52,53,54,55) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTDAEMDSXMISJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCC#C)C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCC#C)/C=C/C=C/C=C/C=C\4/C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H53N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
768.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

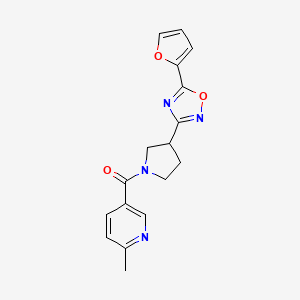
![1-(methylsulfonyl)-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2820827.png)
![N-(1,3-benzodioxol-5-yl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2820828.png)
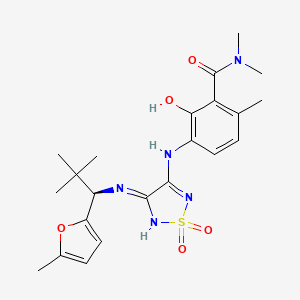
![1-(2-(5-Chloro-2-hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2820830.png)
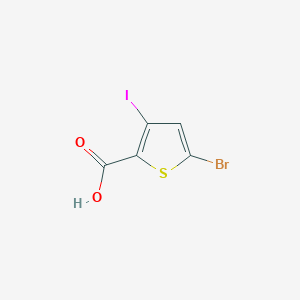
![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2820832.png)

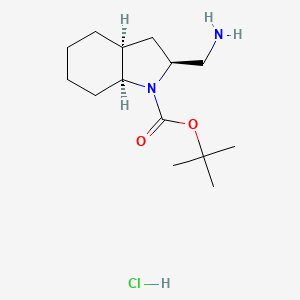
![2-Methyl-6-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2820839.png)
![2-(3-Chlorophenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2820840.png)
![3-methyl-7-(4-methylbenzyl)-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2820845.png)
